N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene scaffold fused with a benzamide moiety. This compound is part of a broader class of sulfur-containing heterocycles designed for anticancer applications. Its structure includes a 3-cyano group on the cyclopenta[b]thiophene ring and 3,4-dimethyl substituents on the benzamide aromatic ring. Studies suggest its mechanism of action involves competitive inhibition of ATP-binding sites in tyrosine kinase receptors, mimicking clinically approved kinase inhibitors like gefitinib and dasatinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-7-12(8-11(10)2)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCQDJJXNLMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 262.37 g/mol |
| Molecular Formula | C14H18N2OS |
| CAS Number | 924099-53-6 |
| LogP | 3.3627 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- A study demonstrated that derivatives of cyclopenta[b]thiophene exhibit cytotoxic effects against human cancer cell lines, suggesting that modifications to the thiophene ring can enhance biological activity .
- The compound has shown promising results in inhibiting tumor growth in preclinical models, particularly in breast and lung cancer cell lines.
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties:
- In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .
Case Studies
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclopenta[b]thiophenes and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Neuroprotection in Animal Models : A recent animal study evaluated the neuroprotective effects of related compounds in a model of induced neurodegeneration. The results showed significant reductions in neuronal loss and improvements in behavioral outcomes, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide and its analogs:
Key Observations:
Substituent Effects on Activity: The 3,4-dimethylbenzamide variant demonstrates superior antiproliferative activity (IC₅₀ <30.8 nM) compared to triazine- or sulfamoyl-modified analogs, likely due to optimal steric and electronic interactions with kinase ATP pockets . Chloroacetamide derivatives (e.g., 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide) exhibit divergent applications, targeting bacterial MurF ligase instead of tyrosine kinases .
Synthetic Accessibility :
- Fluorinated or chlorinated derivatives (e.g., 2-fluorobenzamide) are synthesized via straightforward amidation, whereas sulfamoyl-linked compounds require multi-step reactions involving sulfonyl chlorides .
Pharmacokinetic Considerations: Bis-cyclopenta[b]thiophene derivatives (e.g., nonanediamide-linked compound) face challenges in bioavailability due to high molecular weight (>500 Da), whereas smaller analogs (e.g., 3,4-dimethylbenzamide) exhibit favorable drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
